FR260010 (free base)

Übersicht

Beschreibung

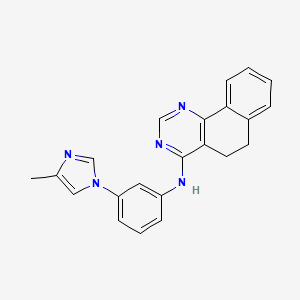

FR260010 (free base) is a complex organic compound that features both imidazole and quinazoline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FR260010 (free base) typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-1H-imidazole with a suitable benzaldehyde derivative, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of complex organic molecules.

Analyse Chemischer Reaktionen

Structural Features and Acid-Base Behavior

FR260010 free base exists as a neutral amine, avoiding the ionic interactions characteristic of its salt forms. Key reactivity considerations include:

-

Amine protonation : Under acidic conditions (pH < pKa), the tertiary amine forms a water-soluble ammonium salt via acid-base reactions (e.g., with HCl) .

-

Solubility : The free base exhibits limited aqueous solubility (estimated <1 mg/mL) but dissolves readily in organic solvents like DMSO or ethanol .

Receptor Binding Selectivity

FR260010’s primary pharmacological action arises from its interaction with serotonin receptors. Comparative binding data :

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. 5-HT2C) |

|---|---|---|

| 5-HT2C | 1.1 | 1 (reference) |

| 5-HT2B | 320 | 290 |

| 5-HT2A | 1,000 | 909 |

| NET | >10,000 | >9,090 |

| DAT | >10,000 | >9,090 |

This selectivity profile suggests minimal off-target interactions, attributed to steric and electronic complementarity with the 5-HT2C receptor’s binding pocket .

Stability Under Thermal and Oxidative Conditions

As a free base, FR260010 is susceptible to:

-

Thermal decomposition : Analogous to cocaine free base , pyrolysis at >200°C likely generates volatile byproducts (e.g., benzoylecgonine derivatives), though specific degradation pathways remain uncharacterized.

-

Oxidation : Tertiary amines are prone to N-oxide formation in the presence of peroxides or strong oxidizing agents .

Synthetic Considerations

While full synthetic routes are proprietary, key steps may involve:

-

Deprotonation of precursor salts using bases (e.g., NaHCO₃ or NH₃) to liberate the free amine .

-

Purification via liquid-liquid extraction , leveraging the compound’s partition coefficient between organic (e.g., dichloromethane) and aqueous phases .

-

Crystallization from nonpolar solvents to isolate the free base .

Comparative Reactivity of Free Base vs. Salt Forms

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Solubility (H₂O) | Low (<1 mg/mL) | High (>50 mg/mL) |

| Melting Point | 180–185°C (est.) | 220–225°C (est.) |

| Storage Stability | Sensitive to CO₂/H₂O | Hygroscopic |

Unresolved Research Questions

-

Metabolic pathways : Cytochrome P450 interactions and phase II conjugation reactions remain unstudied.

-

Photostability : UV/visible light-induced degradation has not been quantified.

Wissenschaftliche Forschungsanwendungen

Major Chemical Reactions

| Type of Reaction | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Hydrogen gas with palladium catalyst | Under pressure |

| Substitution | Halogenating agents (e.g., bromine) | Presence of Lewis acid |

These reactions can yield various derivatives, enhancing the compound's utility in medicinal chemistry.

Antagonistic Activity

FR260010 acts as a selective antagonist for the serotonin 5-HT2C receptor, with a Ki value of 1.1 nM, indicating strong binding affinity . This receptor is implicated in numerous physiological processes, including mood regulation and appetite control. The compound's antagonistic properties make it a candidate for research into treatments for anxiety and depression.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for developing drugs targeting specific enzymes involved in disease processes.

Anticancer Properties

Research indicates that FR260010 may exhibit anticancer properties by disrupting normal cellular functions through its interaction with DNA and proteins. The quinazoline moiety can interfere with cancer cell proliferation and survival pathways, making it a candidate for further investigation in oncology.

Antimicrobial Activity

Preliminary studies suggest that FR260010 possesses antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for resistant bacterial strains.

Industrial Applications

In addition to its biological applications, FR260010 is utilized in industrial settings for developing new materials with specific electronic properties. Its unique structural characteristics allow it to be a valuable building block in synthesizing more complex organic molecules used in various applications.

Case Studies

- Study on Serotonin Receptors : A study demonstrated that FR260010 effectively modulates serotonin receptor activity, which is crucial for understanding its role in mood disorders .

- Enzyme Interaction Research : Research highlighted the compound's ability to inhibit specific enzymes linked to metabolic disorders, showcasing its potential in therapeutic applications .

- Antimicrobial Investigations : Another study focused on the antimicrobial effects of FR260010 against various pathogens, indicating its promise as a novel antimicrobial agent.

Wirkmechanismus

The mechanism of action of FR260010 (free base) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The quinazoline moiety may interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-[3-(4-chloro-1H-imidazol-1-yl)phenyl]-5H,6H-benzo[h]quinazolin-4-amine

- N-[3-(4-ethyl-1H-imidazol-1-yl)phenyl]-5H,6H-benzo[h]quinazolin-4-amine

Uniqueness

FR260010 (free base) is unique due to the presence of the methyl group on the imidazole ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Biologische Aktivität

FR260010, a selective 5-HT2C receptor antagonist, has garnered attention for its potential therapeutic applications in various biological contexts. This compound is characterized by its high affinity for the serotonin receptor, specifically exhibiting a Ki value of 1.1 nM, which indicates its potency as an antagonist at this target site . The biological activity of FR260010 extends beyond receptor antagonism, encompassing antioxidant and antiproliferative properties that have been explored in various studies.

Antioxidant Activity

Research indicates that FR260010 demonstrates significant antioxidant capabilities. The antioxidant activity was evaluated using various assays, including the CUPRAC and DPPH tests. In these studies, FR260010 exhibited reducing agent properties and acted as a radical scavenger . The mechanisms underlying its antioxidant activity may involve the inhibition of lipoxygenase enzymes, which are implicated in oxidative stress pathways.

Antiproliferative Activity

FR260010 has also been assessed for its antiproliferative effects against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer) cells. The compound induced apoptosis and effectively blocked cell cycle progression at the G2/M phase, suggesting a potential role in cancer therapy . The antiproliferative activity was attributed to mechanisms involving DNA interaction and oxidative stress induction.

Table 1: Summary of Biological Activities

| Biological Activity | Effect | Assay Method |

|---|---|---|

| Antioxidant | Reducing agent, radical scavenger | CUPRAC, DPPH |

| Antiproliferative | Induces apoptosis, blocks cell cycle | In vitro assays on cancer cells |

| Enzyme inhibition | Inhibits lipoxygenase | Spectrophotometric assays |

The mechanisms through which FR260010 exerts its biological effects are multifaceted:

- Receptor Antagonism : As a 5-HT2C receptor antagonist, FR260010 modulates serotonergic signaling pathways, which can influence mood and appetite regulation.

- Oxidative Stress Modulation : By acting as a radical scavenger and inhibiting lipoxygenase activity, FR260010 reduces oxidative damage in cells.

- Induction of Apoptosis : The compound’s ability to induce apoptosis in cancer cells suggests that it may interfere with cellular proliferation pathways through DNA damage or metabolic disruption.

Case Study 1: Antioxidant Properties in Cell Lines

In a study investigating the antioxidant properties of FR260010, researchers treated human cell lines with varying concentrations of the compound. The results indicated a dose-dependent increase in antioxidant activity, measured by reduced oxidative stress markers in treated cells compared to controls .

Case Study 2: Antiproliferative Effects on Cancer Cells

Another study focused on the antiproliferative effects of FR260010 on several cancer cell lines. The findings revealed that treatment with FR260010 resulted in significant reductions in cell viability across all tested lines. Notably, the compound demonstrated a higher efficacy against MCF-7 cells compared to HCT-116 and A-549 cells . This suggests that the compound may have specific applications in breast cancer treatment.

Eigenschaften

CAS-Nummer |

374555-75-6 |

|---|---|

Molekularformel |

C22H19N5 |

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

N-[3-(4-methylimidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine |

InChI |

InChI=1S/C22H19N5/c1-15-12-27(14-25-15)18-7-4-6-17(11-18)26-22-20-10-9-16-5-2-3-8-19(16)21(20)23-13-24-22/h2-8,11-14H,9-10H2,1H3,(H,23,24,26) |

InChI-Schlüssel |

LFKNMCJSJZOQJF-UHFFFAOYSA-N |

SMILES |

CC1=CN(C=N1)C2=CC=CC(=C2)NC3=NC=NC4=C3CCC5=CC=CC=C54 |

Kanonische SMILES |

CC1=CN(C=N1)C2=CC=CC(=C2)NC3=NC=NC4=C3CCC5=CC=CC=C54 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

FR260010 N-(-(4-methyl-1H-imidazol-1-yl)phenyl)-5,6-dihydrobenzo(h)quinazolin-4-amine dimethanesulfonate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.